molecular formula C18H12N2O7S2 B2397810 4-methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide CAS No. 670259-94-6

4-methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide

Cat. No.: B2397810
CAS No.: 670259-94-6
M. Wt: 432.42
InChI Key: NJCSSQDDIYCPQE-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a naphtho[2,1-d][1,3]oxathiol-2-one moiety linked to a substituted benzenesulfonamide group. Its structure includes electron-withdrawing nitro (-NO₂) and electron-donating methoxy (-OCH₃) groups at positions 3 and 4 of the benzene ring, respectively. This compound has been investigated for its role as a kinase inhibitor, particularly in enhancing the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics .

Properties

IUPAC Name

4-methoxy-3-nitro-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O7S2/c1-26-15-7-6-10(8-14(15)20(22)23)29(24,25)19-13-9-16-17(27-18(21)28-16)12-5-3-2-4-11(12)13/h2-9,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCSSQDDIYCPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 4-methoxy-3-nitrobenzenesulfonamide and 2-oxonaphtho[2,1-d][1,3]oxathiol. The reaction conditions usually require the presence of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

The biological and physicochemical properties of sulfonamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Compound Name Substituents (Benzenesulfonamide Ring) Molecular Formula Molecular Weight (g/mol) Key Biological Activity
Target Compound: 4-Methoxy-3-nitro-... 4-OCH₃, 3-NO₂ C₁₈H₁₃N₂O₆S₂* ~417.43† Kinase inhibition (MRSA synergy)
4-Chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide 4-Cl C₁₇H₁₀ClNO₄S₂ 391.84 Not explicitly reported (structural analog)
2,4-Dimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide 2-CH₃, 4-CH₃ C₁₉H₁₅NO₄S₂ 385.50 Antifungal/antimicrobial screening
4-Iodo-N-(6-methoxy-2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide 4-I, benzo[d]oxathiol substitution C₁₄H₁₁INO₅S₂ 479.28 Inhibition of snake venom hemolysis
ST085404 (Kinase inhibitor analog) Benzo[cd]indole-6-sulfonamide C₂₃H₁₃N₂O₅S₂ 469.49 MRSA β-lactam potentiation

*Inferred formula based on structural similarity; †Calculated based on formula.

(a) Halogenated Derivatives
  • Chloro vs. In contrast, 4-iodo-substituted compounds (e.g., 5h in ) exhibit enhanced anti-venom activity due to iodine's large atomic radius and polarizability, which improve hydrophobic interactions with enzymes like phospholipase A₂ (PLA₂) . The target compound's nitro group may mimic halogen electronegativity but with stronger electron withdrawal, altering binding kinetics.
(b) Alkyl and Alkoxy Substitutions
  • Methyl Groups : 2,4-Dimethyl derivatives () show reduced antifungal activity compared to smaller substituents, as steric hindrance may limit target engagement . The target compound avoids this issue with a methoxy group, balancing electronic effects without excessive bulk.
  • Methoxy vs. This dual effect may optimize interactions with kinase active sites .
(c) Aromatic System Modifications
  • Naphthooxathiol vs. However, the target compound's naphthooxathiol group offers a unique fused-ring system that may improve solubility or specificity.

Biological Activity

The compound 4-methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structure

The chemical structure of this compound can be represented as follows:

C15H14N2O5S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_5\text{S}

Properties

  • Molecular Weight : 342.35 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol.
  • Stability : Stable under normal laboratory conditions.

Antiviral Activity

Recent studies have indicated that derivatives of sulfonamide compounds exhibit antiviral properties. For instance, related compounds have shown effectiveness against various viruses by enhancing intracellular levels of antiviral proteins such as APOBEC3G (A3G), which inhibits viral replication.

Case Study: Anti-HBV Activity

A study involving N-phenylbenzamide derivatives demonstrated their capability to inhibit Hepatitis B Virus (HBV) replication. The derivative IMB-0523 was tested for its anti-HBV activity and showed promising results with an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains. This suggests that similar structural motifs in this compound may confer antiviral properties as well .

Anticancer Activity

Sulfonamide derivatives have also been explored for their anticancer potential. The mechanism often involves the inhibition of carbonic anhydrase enzymes, which are crucial for tumor growth and metastasis.

Research Findings

  • In vitro Studies : Compounds similar in structure to this compound have been shown to induce apoptosis in cancer cell lines by disrupting cellular pH balance.
  • In vivo Studies : Animal models treated with sulfonamide derivatives exhibited reduced tumor sizes compared to control groups, indicating potential for therapeutic applications in oncology.

Antimicrobial Activity

The compound's sulfonamide group is known for its antimicrobial properties, particularly against bacterial infections.

Sulfonamides inhibit bacterial growth by competitively blocking the enzyme dihydropteroate synthase, which is involved in folate synthesis. This action disrupts nucleic acid synthesis in bacteria.

Summary of Biological Activities

Biological ActivityMechanismIC50 ValuesReference
Antiviral (HBV)Inhibition of viral replication via A3G1.99 µM (wild-type), 3.30 µM (drug-resistant)
AnticancerInduction of apoptosis through pH disruptionVaries by specific derivativeResearch Findings
AntimicrobialInhibition of folate synthesis in bacteriaVaries by bacterial strainGeneral Knowledge

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